molecular formula C18H21N3O2 B7049032 4-[(1-Benzylpiperidin-3-yl)amino]pyridine-2-carboxylic acid

4-[(1-Benzylpiperidin-3-yl)amino]pyridine-2-carboxylic acid

Cat. No.: B7049032
M. Wt: 311.4 g/mol
InChI Key: JLBXGOFLIZPMGC-UHFFFAOYSA-N
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Description

4-[(1-Benzylpiperidin-3-yl)amino]pyridine-2-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Benzylpiperidin-3-yl)amino]pyridine-2-carboxylic acid typically involves multiple steps. One common method involves the reaction of 4-cyanopyridine with toluene to produce 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Benzylpiperidin-3-yl)amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(1-Benzylpiperidin-3-yl)amino]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The compound acts as a monoamine releasing agent with selectivity for releasing dopamine and serotonin. It is most efficacious as a releaser of norepinephrine. The mechanism involves the inhibition of monoamine oxidase, which prevents the breakdown of monoamines, leading to increased levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-Benzylpiperidin-3-yl)amino]pyridine-2-carboxylic acid is unique due to its specific structure, which allows for selective monoamine release and inhibition of monoamine oxidase. This makes it a valuable compound for research in neuropharmacology and potential therapeutic applications.

Properties

IUPAC Name

4-[(1-benzylpiperidin-3-yl)amino]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(23)17-11-15(8-9-19-17)20-16-7-4-10-21(13-16)12-14-5-2-1-3-6-14/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2,(H,19,20)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBXGOFLIZPMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)NC3=CC(=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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